1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pent-4-en-1-one
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Overview
Description
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pent-4-en-1-one is a complex organic compound featuring a piperidine ring, a cyclopropyl group, and an oxadiazole ring
Mechanism of Action
Target of Action
The compound “1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pent-4-en-1-one” contains a 1,2,4-oxadiazole moiety . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Mode of Action
Oxadiazoles have been found to interact with a variety of biological targets due to their diverse chemical structure .
Biochemical Pathways
Oxadiazoles have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Oxadiazoles have been found to have a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
Biochemical Analysis
Biochemical Properties
It is known that oxadiazole derivatives can interact with various enzymes and proteins
Cellular Effects
Oxadiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pent-4-en-1-one typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the cyclization of O-acylamidoximes under the action of organic bases . The piperidine ring can be introduced via nucleophilic substitution reactions, and the cyclopropyl group is often added through cyclopropanation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the piperidine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-infective agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pent-4-en-1-one is unique due to its combination of a piperidine ring, a cyclopropyl group, and an oxadiazole ring. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-2-3-6-15(20)19-9-4-5-12(11-19)10-14-17-16(18-21-14)13-7-8-13/h2,12-13H,1,3-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJFLALXNKCWTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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